N-(1H-indol-3-yl)-2-(piperidin-1-yl)acetamide
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Overview
Description
N-(1H-indol-3-yl)-2-(piperidin-1-yl)acetamide is a chemical compound that features an indole ring and a piperidine ring connected by an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-yl)-2-(piperidin-1-yl)acetamide typically involves the reaction of indole-3-acetic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-yl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitro compounds under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
N-(1H-indol-3-yl)-2-(piperidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-yl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-yl)-2-(morpholin-4-yl)acetamide: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)acetamide: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-(1H-indol-3-yl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity compared to other similar compounds. This structural feature may contribute to its distinct biological and chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H19N3O |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-(1H-indol-3-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C15H19N3O/c19-15(11-18-8-4-1-5-9-18)17-14-10-16-13-7-3-2-6-12(13)14/h2-3,6-7,10,16H,1,4-5,8-9,11H2,(H,17,19) |
InChI Key |
JRBUWBSLPINEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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